molecular formula C16H23NO4 B14152692 1-[2-(Tert-butoxycarbonylamino)-6-methoxyphenyl]-2-butanone CAS No. 164082-78-4

1-[2-(Tert-butoxycarbonylamino)-6-methoxyphenyl]-2-butanone

Cat. No.: B14152692
CAS No.: 164082-78-4
M. Wt: 293.36 g/mol
InChI Key: WWRURGHCIPXMFN-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, often conducted at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate involves its interaction with specific molecular targets. As a carbamate, it can act as a protecting group for amines, preventing unwanted reactions during synthesis. The removal of the tert-butyl group can be achieved under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its methoxy and oxobutyl groups provide additional functional sites for chemical modifications, making it versatile for various applications.

Properties

CAS No.

164082-78-4

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl N-[3-methoxy-2-(2-oxobutyl)phenyl]carbamate

InChI

InChI=1S/C16H23NO4/c1-6-11(18)10-12-13(8-7-9-14(12)20-5)17-15(19)21-16(2,3)4/h7-9H,6,10H2,1-5H3,(H,17,19)

InChI Key

WWRURGHCIPXMFN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=C(C=CC=C1OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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